Superior Enzyme Affinity: 13.5-fold Lower Km than 3-Hydroxybutyryl-CoA
3-Hydroxy-2-methylbutyryl-CoA demonstrates a significantly higher binding affinity for its cognate dehydrogenase (EC 1.1.1.178) compared to the straight-chain analog 3-hydroxybutyryl-CoA. The reported Michaelis constant (Km) for 3-hydroxy-2-methylbutyryl-CoA is 0.037 mM, whereas the Km for 3-hydroxybutyryl-CoA under the same experimental conditions is 0.5 mM [1]. This represents a 13.5-fold difference in affinity, underscoring the enzyme's pronounced preference for the branched 2-methyl substrate.
| Evidence Dimension | Enzyme Affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.037 mM |
| Comparator Or Baseline | 3-Hydroxybutyryl-CoA: Km = 0.5 mM |
| Quantified Difference | 13.5-fold lower Km (higher affinity) |
| Conditions | Assay with 3-hydroxy-2-methylbutyryl-CoA dehydrogenase from Pseudomonas putida; Reference 286120 in BRENDA |
Why This Matters
This quantitative difference validates the compound's identity and ensures it is the correct, high-affinity substrate for assays designed to measure EC 1.1.1.178 activity, avoiding false negatives or reduced signal from low-affinity substitutes.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 1.1.1.178 - 3-hydroxy-2-methylbutyryl-CoA dehydrogenase. Km values for 2-methyl-3-hydroxybutyryl-CoA (0.037 mM) and 3-hydroxybutyryl-CoA (0.5 mM). Reference ID 286120. View Source
